molecular formula C16H13FN2O3S B353168 3-(4-Fluorophenyl)-5-((2-methoxyphenyl)amino)thiazolidine-2,4-dione CAS No. 1032340-14-9

3-(4-Fluorophenyl)-5-((2-methoxyphenyl)amino)thiazolidine-2,4-dione

Cat. No.: B353168
CAS No.: 1032340-14-9
M. Wt: 332.4g/mol
InChI Key: MGHUEOWJPPKEAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Fluorophenyl)-5-((2-methoxyphenyl)amino)thiazolidine-2,4-dione is a synthetic organic compound that belongs to the thiazolidinedione class. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenyl)-5-((2-methoxyphenyl)amino)thiazolidine-2,4-dione typically involves the following steps:

    Formation of Thiazolidine-2,4-dione Core: This can be achieved by reacting a suitable thioamide with a halogenated acetic acid derivative under basic conditions.

    Introduction of the 4-Fluorophenyl Group: This step involves the use of a fluorinated benzene derivative, which can be introduced via a nucleophilic aromatic substitution reaction.

    Attachment of the 2-Methoxyphenylamino Group: This can be done through an amination reaction, where the amine group is introduced to the thiazolidine-2,4-dione core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions could target the thiazolidine ring, potentially opening it up or reducing double bonds within the structure.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are often employed.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as anti-inflammatory or anticancer properties.

    Medicine: Potential therapeutic applications, particularly in the treatment of metabolic disorders.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)-5-((2-methoxyphenyl)amino)thiazolidine-2,4-dione would depend on its specific biological target. Generally, thiazolidinediones are known to interact with nuclear receptors, modulating gene expression and influencing metabolic pathways. The fluorophenyl and methoxyphenyl groups may enhance its binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

    Rosiglitazone: Another thiazolidinedione used in the treatment of diabetes.

    Pioglitazone: Similar to rosiglitazone, used for its insulin-sensitizing effects.

    Troglitazone: An older thiazolidinedione with similar properties but withdrawn due to safety concerns.

Uniqueness

3-(4-Fluorophenyl)-5-((2-methoxyphenyl)amino)thiazolidine-2,4-dione may offer unique advantages such as improved potency, selectivity, or reduced side effects compared to other thiazolidinediones. Its specific structural features, such as the fluorophenyl and methoxyphenyl groups, could contribute to its distinct pharmacological profile.

Properties

IUPAC Name

3-(4-fluorophenyl)-5-(2-methoxyanilino)-1,3-thiazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2O3S/c1-22-13-5-3-2-4-12(13)18-14-15(20)19(16(21)23-14)11-8-6-10(17)7-9-11/h2-9,14,18H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGHUEOWJPPKEAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC2C(=O)N(C(=O)S2)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.